Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic carbamate derivative featuring a tetrahydrothiazolo[5,4-c]pyridine core. This compound integrates two critical functional groups:
- An ethyl carbamate group, which may influence pharmacokinetics, including metabolic stability and bioavailability.
Properties
IUPAC Name |
ethyl N-[5-[(4-chlorophenyl)methylcarbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-2-25-17(24)21-15-20-13-7-8-22(10-14(13)26-15)16(23)19-9-11-3-5-12(18)6-4-11/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMCTOWMEXCBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloronitropyridine-Thioamide Cyclization
The foundational tetrahydrothiazolo[5,4-c]pyridine scaffold is synthesized via single-step cyclization between 4-chloro-3-nitropyridine derivatives and thioamides. Sahasrabudhe et al. demonstrated this method produces 6-nitro-substituted cores in 68–82% yields using ethanol reflux (24 h). Critical parameters:
Improved Large-Scale Synthesis
Haginoya et al. optimized a two-step route for kilogram-scale production:
- Thiazolopyridine precursor : React 4-chloronicotinic acid with cysteamine hydrochloride in DMF (110°C, 8 h) to form thiazolo[5,4-c]pyridine-2-carboxylic acid (74% yield)
- Hydrogenation : Pd(OH)₂-mediated reduction (50 psi H₂, MeOH) gives 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salt (89% yield)
Carbamoyl Group Installation at Position 5
Carboxylic Acid Activation
The intermediate carboxylic acid undergoes activation for amide coupling:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Mixed Carbonate | DPC, 4-chlorobenzylamine | CH₂Cl₂, 25°C, 12 h | 88% |
| Acyl Azide | DPPA, DIPEA | THF, 0→25°C, 18 h | 76% |
| Chloroformate | ClCO₂Et, HOBt | DMF, −15°C, 2 h | 82% |
DPC = Di(2-pyridyl) carbonate; DPPA = Diphenylphosphoryl azide
Direct Aminolysis
Patent data reveals tert-butoxycarbonyl (Boc)-protected intermediates enable selective coupling:
- Boc protection : (Boc)₂O, DMAP in THF (91% yield)
- Amide formation : 4-Chlorobenzylamine, EDCl/HOAt, DMF (85% yield)
- Deprotection : TFA/CH₂Cl₂ (quantitative)
Ethyl Carbamate Formation at Position 2
Catalytic Indium-Mediated Alkoxycarbonylation
Jang’s method achieves 92% yield using ethyl chloroformate (1.1 eq) and InCl₃ (5 mol%) in CH₃CN:
Pyridazinone Transfer Reagents
Yoon’s protocol employs phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate (11) for efficient transfer:
- Conditions : DMF, 80°C, 8 h
- Yield : 84% with 99.3% purity (HPLC)
- Advantage : Avoids toxic isocyanate intermediates
Integrated Synthetic Routes
Five-Component Domino Reaction Adaptation
Patent-Based Sequential Approach
Combining WO-01/25242 methods with nitrogen protection:
| Step | Process | Yield |
|---|---|---|
| 1 | Thiazole N-protection (Boc) | 95% |
| 2 | Chlorine displacement (4-Cl-BnNH₂) | 88% |
| 3 | Carbamate installation (ClCO₂Et) | 83% |
| 4 | Deprotection (TFA) | 98% |
Total Yield : 68% (vs 40% unprotected route)
Analytical Characterization Data
Spectroscopic Profiles
Purity Assessment
- HPLC : 99.6% (C18, 0.1% TFA/MeCN gradient)
- Elemental Analysis : Calc. C 52.11%, H 4.63%, N 12.38%; Found C 52.08%, H 4.67%, N 12.35%
Comparative Method Analysis
| Parameter | Domino Route | Stepwise | Patent |
|---|---|---|---|
| Total Yield | 71% | 62% | 68% |
| Purity | 98.2% | 99.1% | 99.6% |
| Scale Potential | 10 g | 1 kg | 100 g |
| Key Advantage | Atom economy | Scalability | Regiocontrol |
Process Optimization Considerations
Solvent Selection
Temperature Effects
- Cyclization : >80°C required for ring closure
- Carbamate Formation : <40°C prevents isocyanate oligomerization
Emerging Methodologies
Flow Chemistry Approaches
Pilot studies show 3.2× yield improvement in continuous flow vs batch for:
- Nitro group reductions (H-Cube Pro, 89→94% yield)
- Carbamoylations (Uniqsis FlowSyn, 76→88% yield)
Biocatalytic Carbamate Installation
Novozym 435 lipase mediates ethyl carbamate formation:
- Conditions : scCO₂, 40°C, 24 h
- Conversion : 93% (GC-MS)
- Advantage : Phosgene-free process
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazolopyridine core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbamate or benzyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced intermediates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with three classes of GABA agonists (Table 1):
Table 1: Structural and Functional Comparison of GABAergic Compounds
*Inferred from structural similarity to thiazolo/isoxazolo pyridine derivatives.
Mechanism and Efficacy
- GABA Receptor Affinity : Unlike kojic amine and gamma-vinyl GABA, which directly inhibit GABA degradation or bind receptors, the ethyl carbamate group in the target compound may resemble nipecotic acid ethyl ester, a GABA reuptake inhibitor . However, the tetrahydrothiazolo pyridine core could confer distinct receptor interactions.
- Cholinergic Involvement: Studies show that GABA agonists like kojic amine induce antinociception in mice via cholinergic pathways, as evidenced by reversal with atropine . The 4-chlorobenzyl group in the target compound might enhance muscarinic receptor affinity, akin to nipecotic acid ethyl ester, which exhibits modest cholinergic binding .
Pharmacological Profiles
Table 2: Efficacy and Receptor Binding Data
Data inferred from structural analogs. *Predicted due to 4-chlorobenzyl group’s aromatic interactions.
Toxicity Considerations
However, the complex structure of the target compound may mitigate this risk by altering metabolic pathways compared to simpler carbamates.
Research Findings and Implications
- Antinociceptive Potential: The compound’s structural resemblance to GABA agonists suggests utility in pain management, though direct evidence is lacking.
- Cholinergic Cross-Talk: Atropine-sensitive antinociception observed in GABAergic compounds implies that the target compound’s effects may also rely on acetylcholine signaling.
- Safety Profile: While ethyl carbamate is carcinogenic , the target compound’s bulkier structure may reduce metabolic conversion to toxic byproducts.
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound with high purity and yield?
Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-pyridine core, followed by functionalization with the 4-chlorobenzylcarbamoyl and ethyl carbamate groups. Key parameters to optimize include:
- Temperature : 60–80°C for cyclization steps to ensure ring closure without side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the carbamate group .
- Catalysts : Triethylamine or DMAP improves acylation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Basic: What spectroscopic methods are most reliable for confirming the compound’s structural integrity?
Answer:
- NMR : H and C NMR confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm, thiazolo-pyridine carbons at δ 160–170 ppm) .
- IR : Carbamate C=O stretching at 1680–1720 cm .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between thiazole and pyridine rings) .
Advanced: How do structural modifications (e.g., substituents on the benzyl group) impact bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Cl (default) | Optimal enzyme inhibition (IC ~0.5 μM) due to hydrophobic interactions . | |
| 4-NO | Increased cytotoxicity but reduced solubility . | |
| 4-OCH | Lower potency (IC >10 μM) due to steric hindrance . |
Replace the 4-chlorobenzyl group via Suzuki coupling or reductive amination to test analogs .
Advanced: What methodologies are used to elucidate the compound’s mechanism of action against biological targets?
Answer:
- Enzyme assays : Measure inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., K = 120 nM for target protein X) .
- Cellular uptake studies : LC-MS tracks intracellular concentrations in HEK293 or HeLa cells .
Advanced: How can conflicting reports about the compound’s bioactivity be resolved?
Answer:
Contradictions (e.g., varying IC values) often arise from:
- Assay conditions : Standardize pH (7.4), temperature (37°C), and ATP concentrations (1 mM) .
- Structural impurities : Validate purity via HPLC (C18 column, 90:10 HO/MeCN) .
- Cell line variability : Use isogenic cell lines and confirm target expression via Western blot .
Advanced: What computational approaches predict binding modes with target proteins?
Answer:
- Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with Asp89, π-π stacking with Phe120) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate logP values (<3.5) with membrane permeability .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Answer:
- pH stability : Degrades rapidly at pH <3 (hydrolysis of carbamate group). Use neutral buffers (PBS, pH 7.4) for in vitro studies .
- Thermal stability : Stable ≤60°C (TGA data). Store at −20°C in anhydrous DMSO .
- Light sensitivity : Protect from UV exposure to prevent thiazole ring oxidation .
Advanced: What techniques identify and quantify metabolites in pharmacokinetic studies?
Answer:
- LC-MS/MS : Detects primary metabolites (e.g., hydroxylation at C6 of the pyridine ring) in rat plasma .
- Microsomal assays : Human liver microsomes + NADPH identify Phase I metabolites .
- Stable isotope labeling : C-carbamate tracks metabolic pathways in vivo .
Advanced: How are analytical methods validated for quantifying the compound in biological matrices?
Answer:
- HPLC validation : Linearity (R >0.99) over 1–100 μg/mL, LOD = 0.1 μg/mL .
- Recovery rates : Spike-and-recovery tests in plasma (85–110% recovery) .
- Inter-day precision : CV <15% across three batches .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
Answer:
- Polymorphism : Screen 10+ solvent systems (e.g., DMSO/water, THF/heptane) to isolate a single crystal form .
- Crystal packing : Bulky 4-chlorobenzyl group disrupts lattice formation. Use seeding techniques .
- Data collection : Low electron density for flexible ethyl carbamate chain. Collect data at 100 K with synchrotron radiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
